(2R,5S)-5-Methylpiperidine-2-carboxylic acid
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Overview
Description
(2R,5S)-5-Methylpiperidine-2-carboxylic acid is a chiral compound with a piperidine ring structure It is a derivative of piperidine, which is a six-membered heterocycle containing one nitrogen atom The compound has two chiral centers at the 2nd and 5th positions, making it an important molecule in stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-Methylpiperidine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the asymmetric hydrogenation of 2,5-dimethylpyrrole-2-carboxylic acid using a chiral catalyst. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to ensure cost-effectiveness and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the carboxylic acid group to acyl chlorides.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Acyl chlorides or other substituted derivatives.
Scientific Research Applications
(2R,5S)-5-Methylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (2R,5S)-5-Methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes by binding to their active sites. The compound may also interact with receptors, altering their signaling pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
- (2R,5S)-5-Methylpyrrolidine-2-carboxylic acid
- (2R,5S)-5-Methylpiperidine-2-carboxamide
Comparison: (2R,5S)-5-Methylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups. Compared to (2R,5S)-5-Methylpyrrolidine-2-carboxylic acid, it has a piperidine ring instead of a pyrrolidine ring, which affects its chemical reactivity and biological activity. The carboxylic acid group in this compound also provides different chemical properties compared to the carboxamide group in (2R,5S)-5-Methylpiperidine-2-carboxamide.
Properties
CAS No. |
1430078-05-9 |
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Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2R,5S)-5-methylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-2-3-6(7(9)10)8-4-5/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
JYWQLXDCNQQXGO-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@H](NC1)C(=O)O |
Canonical SMILES |
CC1CCC(NC1)C(=O)O |
Origin of Product |
United States |
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